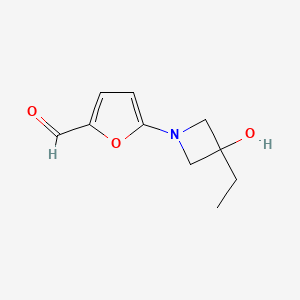![molecular formula C14H21BrO B13173001 ({[3-(Bromomethyl)hexyl]oxy}methyl)benzene](/img/structure/B13173001.png)
({[3-(Bromomethyl)hexyl]oxy}methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[3-(Bromomethyl)hexyl]oxy}methyl)benzene is an organic compound with the molecular formula C14H21BrO and a molecular weight of 285.22 g/mol . This compound is characterized by a benzene ring substituted with a bromomethyl group and a hexyl group connected through an oxygen atom. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({[3-(Bromomethyl)hexyl]oxy}methyl)benzene typically involves the reaction of benzyl alcohol with 3-bromomethylhexanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
({[3-(Bromomethyl)hexyl]oxy}methyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include benzaldehyde and benzoic acid.
Reduction: The major product is the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
({[3-(Bromomethyl)hexyl]oxy}methyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ({[3-(Bromomethyl)hexyl]oxy}methyl)benzene involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new bonds and create complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(bromomethyl)benzene: Similar in structure but with two bromomethyl groups on the benzene ring.
Benzyl bromide: Contains a single bromomethyl group attached directly to the benzene ring.
Hexyl bromide: A simple alkyl bromide without the benzene ring.
Uniqueness
({[3-(Bromomethyl)hexyl]oxy}methyl)benzene is unique due to the presence of both a benzene ring and a hexyl chain connected through an oxygen atom. This structure imparts distinct chemical properties, making it versatile for various applications in synthesis and research .
Propiedades
Fórmula molecular |
C14H21BrO |
|---|---|
Peso molecular |
285.22 g/mol |
Nombre IUPAC |
3-(bromomethyl)hexoxymethylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-2-6-13(11-15)9-10-16-12-14-7-4-3-5-8-14/h3-5,7-8,13H,2,6,9-12H2,1H3 |
Clave InChI |
UGPXISCILHLADO-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCOCC1=CC=CC=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(Propan-2-yl)piperidin-4-yl]aniline](/img/structure/B13172922.png)
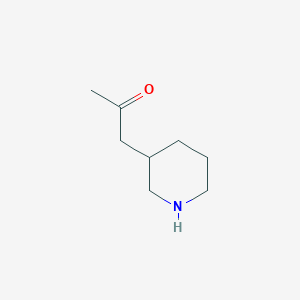
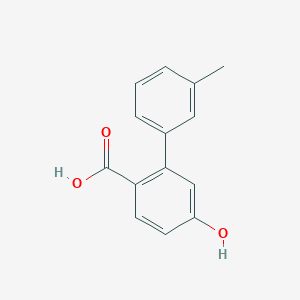
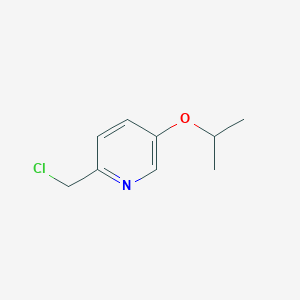

![Methyl 2-chloro-4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172952.png)
![Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13172960.png)
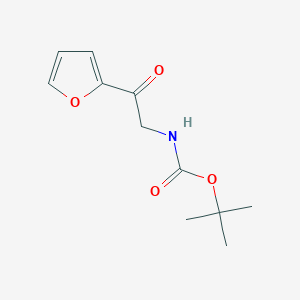



![1-[(Cyclopropylmethyl)amino]butan-2-one](/img/structure/B13172990.png)
